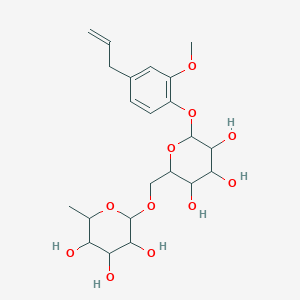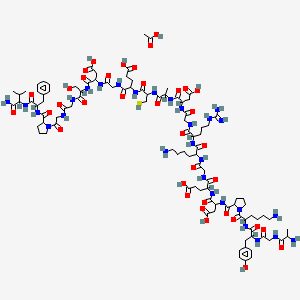
Xotjghcmzolipx-qzabapfnsa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xotjghcmzolipx-qzabapfnsa- is a unique organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. . It is characterized by its distinct molecular structure, which includes two anhydro bridges, making it a significant molecule in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xotjghcmzolipx-qzabapfnsa- typically involves the dehydration of glucose derivatives. One common method is the acid-catalyzed dehydration of α-D-glucopyranose, which results in the formation of the two anhydro bridges. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Xotjghcmzolipx-qzabapfnsa- can be achieved through continuous flow reactors where glucose derivatives are subjected to controlled dehydration processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Xotjghcmzolipx-qzabapfnsa- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Xotjghcmzolipx-qzabapfnsa- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in antiviral and anticancer therapies.
Industry: It is utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which Xotjghcmzolipx-qzabapfnsa- exerts its effects involves its interaction with specific enzymes and receptors. The compound’s unique structure allows it to fit into enzyme active sites, facilitating catalysis. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological responses. The molecular targets include enzymes involved in carbohydrate metabolism and receptors related to cell growth and differentiation.
Comparison with Similar Compounds
Xotjghcmzolipx-qzabapfnsa- can be compared with other similar compounds such as:
1,43,6-Dianhydro-β-D-glucopyranose: Similar in structure but differs in the configuration of the anhydro bridges.
1,5-Anhydro-D-glucitol: Lacks the second anhydro bridge, resulting in different chemical properties.
1,6-Anhydro-β-D-glucopyranose: Has a single anhydro bridge at a different position.
The uniqueness of Xotjghcmzolipx-qzabapfnsa- lies in its dual anhydro bridges, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1R,3R,6R,7R,9R)-2,5,8-trioxatricyclo[4.2.1.03,7]nonan-9-ol |
InChI |
InChI=1S/C6H8O4/c7-3-5-4-2(1-8-5)9-6(3)10-4/h2-7H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
XOTJGHCMZOLIPX-QZABAPFNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H]([C@H](O2)O3)O |
Canonical SMILES |
C1C2C3C(O1)C(C(O2)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


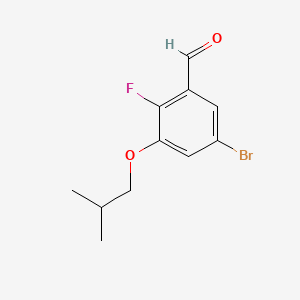
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
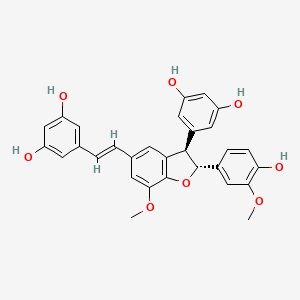
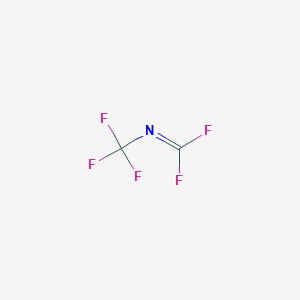
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
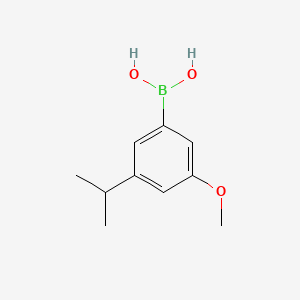
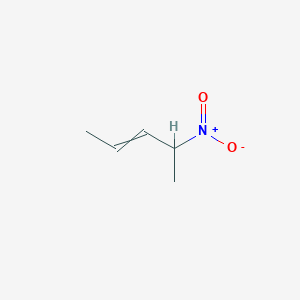
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
